5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 2-methyl-3-aminoquinazoline under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
2-Chloromethyl-4-methyl-quinazoline: Used in the synthesis of various quinazoline derivatives.
Uniqueness
5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H14ClN3 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H14ClN3/c1-11-9-16-14-7-2-3-8-15(14)19-17(21(16)20-11)12-5-4-6-13(18)10-12/h2-10,17,19H,1H3 |
InChI Key |
ROFYMRDEWQXYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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